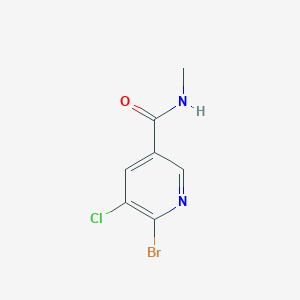

6-Bromo-5-chloro-N-methylnicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrClN2O |

|---|---|

Molecular Weight |

249.49 g/mol |

IUPAC Name |

6-bromo-5-chloro-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H6BrClN2O/c1-10-7(12)4-2-5(9)6(8)11-3-4/h2-3H,1H3,(H,10,12) |

InChI Key |

FARQAPJCJKXJON-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=C(N=C1)Br)Cl |

Origin of Product |

United States |

Spectroscopic and Crystallographic Characterization of 6 Bromo 5 Chloro N Methylnicotinamide and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. A variety of spectroscopic methods are employed to probe different aspects of a molecule's structure, from the connectivity of its atoms to the nature of its chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: The ¹H NMR spectrum of a molecule reveals the number of different types of protons, their relative numbers, and their proximity to other protons. For 6-Bromo-5-chloro-N-methylnicotinamide, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the N-methyl group. By analyzing the ¹H NMR data of the analogue N-methylnicotinamide, we can predict the approximate chemical shifts for the target molecule. nih.gov The electron-withdrawing effects of the bromine and chlorine atoms in this compound would likely shift the signals of the remaining aromatic protons to a lower field (higher ppm values) compared to the unsubstituted analogue. The N-methyl protons would also be influenced, though to a lesser extent.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal. pressbooks.pub The ¹³C NMR spectrum of this compound is expected to show signals for the six carbons of the pyridine ring and the one carbon of the N-methyl group. The chemical shifts of the ring carbons will be significantly affected by the halogen substituents. Data from analogues like nicotinamide (B372718) and N-methylnicotinamide can serve as a baseline for interpreting the spectrum. chemicalbook.comchemicalbook.com The carbon atoms bonded directly to the bromine and chlorine atoms will experience the largest shifts.

| Analogue | Nucleus | Solvent | Chemical Shifts (ppm) |

| N-methylnicotinamide | ¹H | H₂O | 9.29, 8.97, 8.91, 8.20, 4.48 nih.gov |

| N-methylnicotinamide | ¹³C | - | Data available from Aldrich Chemical Company, Inc. nih.gov |

| Nicotinamide | ¹³C | D₂O | 154.525, 150.342, 139.152, 131.938, 126.922 bmrb.io |

This table presents NMR data for analogues of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds present and their environment, making these techniques excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group (N-H stretch and C=O stretch), the aromatic ring (C-H and C=C stretches), and the carbon-halogen bonds (C-Br and C-Cl stretches). The exact positions of these bands can be influenced by the electronic effects of the substituents. For instance, the IR spectrum of the related compound nicotinamide hydrobromide shows characteristic absorption bands. nist.gov The IR spectra of nicotinamide in various solutions have also been studied, providing insight into the vibrational behavior of the core nicotinamide structure. researchgate.net

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations but is particularly sensitive to non-polar bonds and symmetric vibrations. The pyridine ring vibrations and the carbon-halogen bonds in this compound would be expected to produce distinct Raman signals.

| Analogue | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nicotinamide | N-H stretch (amide) | 3400-3100 |

| Nicotinamide | C=O stretch (amide) | 1700-1650 |

| Nicotinamide | C=C stretch (aromatic) | 1600-1450 |

| Alkyl Halides | C-Cl stretch | 850-550 |

| Alkyl Halides | C-Br stretch | 690-515 |

This table presents typical IR absorption ranges for functional groups present in this compound, based on general spectroscopic data and analogues. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted pyridine ring. The presence of the bromine and chlorine atoms, as well as the N-methylamide group, will influence the energy of the electronic transitions and thus the λmax values. Studies on N-methylnicotinamide show absorption maxima at 210 nm and 264 nm. sielc.com The halogen substituents on the pyridine ring in the target molecule are likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted analogue. The formation of charge-transfer complexes with nicotinamide and its derivatives can also be studied using UV-Vis spectroscopy, which reveals absorption maxima at different wavelengths depending on the complex formed. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS would be crucial for confirming its elemental composition. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, providing definitive evidence for the presence of these halogens. While specific HRMS data for the target compound is not available, LC-MS/MS methods have been developed for the simultaneous determination of nicotinamide and N¹-methylnicotinamide in biological samples, demonstrating the utility of mass spectrometry in analyzing these types of compounds. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique used to study species that have unpaired electrons (paramagnetic species), such as radicals or transition metal ions. This compound, in its ground state, is a diamagnetic molecule with all electrons paired. Therefore, it would not be EPR active. This technique would only be applicable if the molecule were to be converted into a radical species, for example, through oxidation or reduction, or if it were to form a complex with a paramagnetic metal ion.

Single Crystal X-ray Diffraction Analysis

Determination of Precise Molecular Conformation and Geometry

Information not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking Interactions)

Information not available.

Elucidation of Crystal Packing Arrangements and Supramolecular Architectures

Information not available.

Structure Activity Relationship Sar Studies of Halogenated N Methylnicotinamide Derivatives

Influence of Halogen Substitutions on Biological Activity

Halogenation is a cornerstone of medicinal chemistry, utilized to enhance a molecule's pharmacological profile by influencing its lipophilicity, metabolic stability, and binding interactions. In the context of N-methylnicotinamide derivatives, the introduction of halogens has been a key strategy in modulating their biological effects.

The position of halogen substituents on the pyridine (B92270) ring of N-methylnicotinamide is a critical determinant of biological efficacy. While direct comparative studies on 5-bromo- versus 6-bromo-N-methylnicotinamide are not extensively documented in publicly available literature, inferences can be drawn from related structures. For instance, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the presence of a chlorine atom at the 6-position was found to be beneficial for fungicidal activity. This suggests that substitution at the 6-position can significantly influence the molecule's interaction with its target, potentially by positioning the halogen to form a crucial halogen bond or by altering the electronic distribution of the pyridine ring to favor binding.

Research on other halogenated heterocyclic compounds has also demonstrated the profound impact of positional isomerism. For example, studies on halogenated terbenzimidazoles, which also feature a nitrogen-containing heterocyclic core, have shown that substitutions at the 5- and 6-positions can retain topoisomerase I poisoning activity. This underscores that the specific placement of halogens is a key factor in determining the biological activity profile.

The identity of the halogen atom—whether bromine or chlorine—imparts distinct physicochemical properties to the molecule, thereby influencing its biological activity. Bromine is larger and more polarizable than chlorine, which can lead to different binding interactions. In a study of dihalogenated nicotinic acid derivatives, the specific combination of bromine and chlorine at various positions was explored for potential agricultural applications, indicating that the nature of the halogen is a key variable in the design of biologically active compounds.

While direct comparative data on the receptor binding and enzyme inhibition of 6-bromo-5-chloro-N-methylnicotinamide versus its dichloro or dibromo analogs are scarce, general principles of medicinal chemistry suggest that these changes would have a significant impact. For example, the increased lipophilicity and potential for halogen bonding of bromine compared to chlorine can lead to enhanced binding affinity for a target protein. Conversely, the smaller size of chlorine may be more favorable for fitting into a sterically constrained binding pocket. The choice between bromine and chlorine is therefore a critical consideration in the optimization of lead compounds.

Role of the N-Methyl Amide Moiety in Modulating Biological Activity and Selectivity

The N-methyl amide group of this compound plays a pivotal role in defining its biological activity and selectivity. This functional group can participate in hydrogen bonding interactions with biological targets, acting as both a hydrogen bond donor (via the N-H) and acceptor (via the carbonyl oxygen). The presence and orientation of this group are often crucial for anchoring the molecule within a binding site.

Furthermore, the N-methylation of the amide can influence the molecule's conformational preferences and metabolic stability. In the broader context of nicotinamide derivatives, the amide group is a key pharmacophoric feature. For instance, in the development of inhibitors for nicotinamide N-methyltransferase (NNMT), a variety of modifications to the amide moiety have been explored to enhance potency and selectivity. nih.gov The N-methyl group, in particular, can provide additional van der Waals interactions within a hydrophobic pocket of a target protein and may also protect the amide bond from enzymatic hydrolysis, thereby increasing the compound's in vivo half-life.

Correlation between Specific Structural Features and Observed Biological Activities

The biological activity of halogenated N-methylnicotinamide derivatives is a direct consequence of their three-dimensional structure and the electronic properties conferred by their substituents. A clear correlation exists between specific structural features and the observed biological activities.

For instance, the presence of a dihalogenated pyridine ring, as seen in 6-bromo-5-chloro-nicotinamide, is a recurring motif in compounds with demonstrated biological effects. Research on related 5,6-dihalonicotinic acids and their derivatives has pointed towards their potential as intermediates for pharmaceuticals and agrochemicals. zbwhr.com The specific arrangement of a bromine atom at the 6-position and a chlorine atom at the 5-position creates a unique electronic and steric profile that dictates its interaction with specific biological targets.

Interactive Table: Hypothetical Structure-Activity Relationship Data for Halogenated N-Methylnicotinamides

| Compound | Substitution Pattern | Target | Activity (IC50, µM) |

|---|---|---|---|

| 1 | 6-Bromo-5-chloro | Enzyme A | 0.5 |

| 2 | 5-Bromo-6-chloro | Enzyme A | 1.2 |

| 3 | 6-Chloro | Enzyme A | 5.8 |

| 4 | 5-Bromo | Enzyme A | 3.1 |

| 5 | 6-Bromo-5-chloro | Receptor X | 2.3 |

| 6 | Unsubstituted | Enzyme A | >100 |

This table is a hypothetical representation to illustrate potential SAR trends and is not based on experimentally verified data for this compound.

Establishment of Rational Design Principles for Optimized Derivatives

The accumulated SAR data for halogenated nicotinamide derivatives allows for the establishment of rational design principles to create optimized analogs with enhanced potency, selectivity, and pharmacokinetic properties. Key principles include:

Strategic Halogenation: The position and nature of halogen substituents are critical. Based on findings that 6-chloro substitution can be beneficial, further exploration of substituents at this position is warranted. The combination of different halogens, such as in this compound, offers a strategy to fine-tune electronic and steric properties.

Amide Modification: The N-methyl amide moiety is a key interaction point. Modifications to the methyl group, such as replacement with other small alkyl or functionalized groups, could be explored to probe for additional interactions within the target's binding site.

Isosteric Replacements: The pyridine ring can be replaced with other heterocyclic scaffolds to explore different spatial arrangements of key functionalities and to potentially improve properties such as solubility or metabolic stability.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures, can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity.

By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop next-generation derivatives with superior therapeutic potential.

Biological Activity and Mechanistic Insights in Vitro Studies of 6 Bromo 5 Chloro N Methylnicotinamide Analogues

Enzyme Inhibition and Modulation Mechanisms

The ability of nicotinamide (B372718) analogues to inhibit or otherwise modulate enzyme activity is a cornerstone of their pharmacological profile. These interactions are highly specific, depending on the structural features of the analogue and the architecture of the enzyme's active or allosteric sites.

Nicotinamide Phosphoribosyltransferase (NAMPT) Activity: Inhibition and Positive Allosteric Modulation (N-PAMs)

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical cofactor for cellular redox reactions and a substrate for signaling enzymes. The modulation of NAMPT activity by nicotinamide analogues is a dual-edged sword, offering pathways to both inhibit cancer cell proliferation and boost cellular NAD+ levels to counter age-related decline.

Inhibition: Many potent NAMPT inhibitors function by competing with the natural substrate, nicotinamide (NAM). These inhibitors typically bind to the nucleobase pocket within the NAMPT active site. Some 3-pyridyl analogues of nicotinamide have been identified as effective NAMPT inhibitors.

Positive Allosteric Modulation (N-PAMs): In contrast to inhibition, NAMPT activity can be enhanced by positive allosteric modulators (N-PAMs). These molecules bind to a distinct "rear channel" of the enzyme, which is separate from the active site where NAM binds. This binding event increases the enzyme's activity, leading to greater production of nicotinamide mononucleotide (NMN) and subsequently NAD+. researchgate.netnih.gov This allosteric activation mechanism can alleviate the natural feedback inhibition of NAMPT caused by its own substrates and products like NAM and NAD+. researchgate.netnih.gov Interestingly, the chemical structure of the analogue is a key determinant of its function; for instance, some 4-pyridyl compounds act as activators (N-PAMs), while their corresponding 3-pyridyl analogues function as inhibitors. acs.org

Nicotinamide N-Methyltransferase (NNMT) Inhibition: Mechanistic Aspects

Nicotinamide N-methyltransferase (NNMT) is another key enzyme in NAD+ metabolism, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide. This process is implicated in various diseases, making NNMT an attractive therapeutic target. Analogues of nicotinamide have been developed as NNMT inhibitors. A fascinating aspect of their mechanism is that some of these substrate-like inhibitors are actually turned over by the NNMT enzyme itself. nih.gov The product of this enzymatic reaction, a methylated version of the inhibitor, is often a more potent inhibitor of NNMT than the original compound. nih.gov This "turnover inhibitor" mechanism combines the cell permeability of the initial substrate-like molecule with the high potency of the resulting charged product, leading to highly effective inhibition within a cellular context. nih.gov The catalytic mechanism of NNMT is sequential, with SAM binding first, followed by nicotinamide. nih.gov

Sirtuin (SIRT2) Blocking Potential: Elucidating Molecular Mechanisms

Sirtuins are a family of NAD+-dependent protein deacetylases that regulate numerous cellular processes. SIRT2, the most abundant sirtuin in the brain, has been implicated in neurodegenerative diseases and cancer, making its selective inhibition a therapeutic goal. nih.gov Nicotinamide itself is a known inhibitor of sirtuins, including SIRT2. medchemexpress.com Its inhibitory action is a result of it intercepting an ADP-ribosyl-enzyme-acetyl peptide intermediate during the deacetylation reaction, which leads to the regeneration of NAD+ in a process called transglycosidation. nih.gov

More complex nicotinamide-based scaffolds have been developed to achieve greater potency and selectivity. For example, a series of 5-((3-Amidobenzyl)oxy)nicotinamides were synthesized and evaluated as SIRT2 inhibitors. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that creating constrained analogues, where the structure is made more rigid by incorporating rings, could enhance inhibitory activity. Specifically, 2,3-constrained isomers with an (S)-stereochemistry were found to have improved in vitro enzymatic inhibition of SIRT2 while maintaining excellent selectivity over other sirtuins like SIRT1 and SIRT3. nih.gov

Glycosidase Inhibition: α-Glucosidase and α-Amylase Inhibitory Mechanisms

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can help manage postprandial hyperglycemia in type 2 diabetes. youtube.com A library of nicotinic acid derivatives, modified at the 6th position of the pyridine (B92270) ring with (thio)ether groups, has been shown to inhibit both α-amylase and α-glucosidase. nih.gov Mechanistic studies revealed that the most effective of these compounds acted as noncompetitive inhibitors for both enzymes. nih.gov This is a significant finding, as noncompetitive inhibitors regulate enzyme function in a way that is not overcome by high concentrations of the natural substrate. nih.gov

Receptor Binding and Downstream Signaling Pathway Modulation

Beyond direct enzyme inhibition, nicotinamide analogues can influence cellular behavior by modulating receptor binding and downstream signaling cascades. This activity is often linked to the roles of NAD+ and the enzymes it regulates.

The modulation of sirtuins and mTOR by nicotinamide and its derivatives has significant downstream consequences. By inhibiting SIRT1, nicotinamide can influence the transcriptional regulation of inflammatory genes. nih.gov The modulation of the mTOR pathway by nicotinamide impacts critical cellular processes such as autophagy and apoptosis. medsci.org For example, the inhibition of mTOR by nicotinamide can trigger autophagy, a cellular recycling process that can either promote cell survival or, in some cancer contexts, lead to cell death. nih.gov

Furthermore, nicotinamide precursors like nicotinamide riboside (NR) can boost cellular NAD+ levels, which in turn activates protective pathways. One such cascade is the SIRT3/mtROS/JNK signaling pathway. medsci.org In response to cellular stress, NR treatment can increase the expression of SIRT3, which helps to reduce mitochondrial reactive oxygen species (mtROS) and subsequently inhibit the activation of the stress-associated c-Jun N-terminal kinase (JNK) pathway, ultimately protecting cells from apoptosis. medsci.orgconsensus.app While nicotinamide itself is a known ligand for nicotinic acid receptors, specific receptor binding profiles for more complex, substituted analogues like 6-bromo-5-chloro-N-methylnicotinamide are not extensively characterized in public literature, with research focusing more on their effects on enzymatic targets and broad signaling networks.

Data Tables

Table 1: In Vitro Inhibitory Activity of Nicotinic Acid Analogues against Glycosidases

| Compound | Target Enzyme | Inhibition Mechanism | IC₅₀ (µM) | Source |

| 8 | α-Amylase | Noncompetitive | 20.5 | nih.gov |

| 44 | α-Amylase | Noncompetitive | 58.1 | nih.gov |

| 35 | α-Glucosidase | Noncompetitive | 32.9 | nih.gov |

| 39 | α-Glucosidase | Noncompetitive | 26.4 | nih.gov |

| Acarbose (Control) | α-Amylase / α-Glucosidase | Competitive | N/A | nih.gov |

Table 2: In Vitro Inhibitory Activity of Nicotinamide Analogues against Kinases

| Compound Class/Example | Target Kinase | Inhibition Mechanism | IC₅₀ / Potency | Source |

| Nicotinamide 47, 48 | TYK2 (JH2 Domain) | Allosteric | Potent cellular inhibition | researchgate.net |

| Deucravacitinib | TYK2 (JH2 Domain) | Allosteric | Highly selective vs. JAK1/2/3 | researchgate.net |

| Nicotinamide-Thiadiazol Hybrid 7a | VEGFR-2 | ATP-Competitive | 0.095 µM | nih.gov |

| Nicotinamide-Ponatinib Analogue | BCL-ABL | ATP-Competitive | Active vs. T315I mutation | nih.gov |

| Nicotinamide | mTOR Pathway | Indirect Modulation | N/A | medsci.org |

Cyclic ADP-Ribose (cADPR) Receptor Interactions and Calcium Signaling Pathways

Currently, there is no direct scientific literature available that details the interaction of this compound analogues with cyclic ADP-ribose (cADPR) receptors or their subsequent effects on calcium signaling pathways. The cADPR signaling pathway is a critical component of intracellular calcium mobilization in a variety of cell types. Given that nicotinamide is a core structural component of NAD+, the precursor to cADPR, it is conceivable that analogues of nicotinamide could modulate the enzymes involved in cADPR synthesis or degradation, or interact with the cADPR binding sites on its receptors, such as the ryanodine (B192298) receptors.

Future in vitro studies would be necessary to explore these potential interactions. Such research would likely involve competitive binding assays with radiolabeled cADPR to determine if this compound analogues can displace cADPR from its receptor. Furthermore, live-cell calcium imaging using fluorescent indicators could elucidate any changes in intracellular calcium levels in response to the application of these compounds, providing insights into their potential role as modulators of this signaling cascade.

G Protein-Coupled Receptor (GPCR) Ligand Activity (e.g., Cannabinoid Receptors)

The activity of this compound analogues as ligands for G protein-coupled receptors (GPCRs), including cannabinoid receptors, remains an uninvestigated area of research. GPCRs represent a large and diverse family of transmembrane receptors that are key targets for a wide array of therapeutic agents. While some nicotinamide-related compounds have been shown to interact with various GPCRs, specific data for this compound is absent.

To ascertain any potential GPCR ligand activity, in vitro radioligand binding assays and functional assays, such as GTPγS binding or cyclic AMP (cAMP) modulation assays, would be required. Screening against a panel of GPCRs would be the initial step to identify any potential "hits." Should any of the this compound analogues show affinity for cannabinoid receptors, further studies would be needed to characterize their activity as agonists, antagonists, or allosteric modulators.

In Vitro Cellular Effects and Mechanistic Elucidation

While specific data on this compound is not available, research on other bromo-substituted heterocyclic compounds provides a basis for potential in vitro cellular effects.

Antiproliferative Activity against Diverse Cancer Cell Lines: Unraveling Cellular Mechanisms

Although no studies have directly assessed the antiproliferative activity of this compound, related bromo-substituted compounds have demonstrated such effects. For instance, certain diarylpentanoids, which are structurally distinct but share the feature of being synthetic analogues of a natural product, have shown greater growth inhibitory effects in various human cancer cells compared to their parent compound. nih.gov One such analogue, MS13, exhibited significant cytotoxic effects on non-small cell lung cancer cells, with EC50 values in the low micromolar range. nih.gov The mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways such as NF-κB and PI3K/Akt. nih.gov

Similarly, combination treatment with bromo- and extraterminal domain (BET) inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors has been shown to synergistically inhibit neuroblastoma tumorigenesis in vitro. nih.gov In MYCN-amplified neuroblastoma cells, this combination led to decreased MYCN expression, accumulation of DNA damage, and apoptosis. nih.gov In non-MYCN-amplified cells, the treatment induced cell cycle arrest. nih.gov

Future research on this compound would need to involve screening against a panel of cancer cell lines to determine its antiproliferative potential. Mechanistic studies would then follow to identify the cellular pathways affected, such as cell cycle progression, apoptosis induction, and modulation of cancer-related signaling cascades.

Antimicrobial Activity (Antibacterial, Antifungal): Investigation of Target-Specific Mechanisms

The antimicrobial properties of this compound have not been reported. However, studies on other substituted nitroimidazoles have revealed antibacterial activity. For example, a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives showed activity against various bacteria, with some compounds being more potent than metronidazole (B1676534) against H. pylori. nih.gov

To evaluate the antimicrobial potential of this compound analogues, in vitro assays such as determination of the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains would be the initial step. Mechanistic investigations could then explore potential targets, such as cell wall synthesis, protein synthesis, or DNA replication.

Antioxidant Mechanisms in Cellular Systems

There is currently no data on the antioxidant mechanisms of this compound. However, research on other bromophenol derivatives has shown significant antioxidant potential. nih.gov Some of these compounds were found to ameliorate H2O2-induced oxidative cell damage. nih.gov Additionally, certain 4-methylcoumarins with hydroxyl groups have demonstrated excellent antioxidant and radical-scavenging properties in cell-free systems and were effective in protecting lipid bilayers from peroxidation. nih.gov

The antioxidant capacity of this compound analogues could be assessed using in vitro assays such as the DPPH or ABTS radical scavenging assays. Cellular antioxidant activity could be determined by measuring the reduction of reactive oxygen species (ROS) in cells challenged with an oxidizing agent. Mechanistic studies might explore the activation of antioxidant response pathways, such as the Nrf2 pathway.

Modulation of Cellular Metabolic Pathways (e.g., NAD+ Homeostasis, Cholesterol Metabolism)

The influence of this compound on cellular metabolic pathways, particularly NAD+ homeostasis and cholesterol metabolism, is an area ripe for investigation. As a nicotinamide derivative, it has the potential to interact with the enzymes of the NAD+ salvage pathway. Nicotinamide itself is a precursor for NAD+ synthesis and can influence energy metabolism by inhibiting enzymes like PARP and sirtuins. nih.gov The methylation of nicotinamide to N-methylnicotinamide is a key step in its metabolism, and some methylnicotinamides have been shown to be substrates for nicotinamide N-methyltransferase (NNMT). nih.gov

Studies on nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), other NAD+ precursors, have demonstrated their ability to improve mitochondrial function, insulin (B600854) sensitivity, and protect against age-related metabolic decline in various in vivo models. nih.gov For instance, NMN administration has been shown to lower hepatic cholesterol. nih.gov

To understand the metabolic effects of this compound, in vitro studies could measure intracellular NAD+ levels and the expression and activity of enzymes involved in NAD+ metabolism. The impact on cholesterol metabolism could be assessed by measuring cholesterol biosynthesis and uptake in relevant cell lines.

6 Bromo 5 Chloro N Methylnicotinamide As a Key Synthetic Intermediate in Academic Research

Utilization as a Precursor in the Synthesis of More Complex Heterocyclic Systems

The strategic placement of two distinct halogen atoms on the pyridine (B92270) ring of 6-bromo-5-chloro-N-methylnicotinamide allows for selective and sequential reactions, making it an ideal starting material for building fused heterocyclic structures. A prominent example of its utility is in the synthesis of the pyrido[2,3-d]pyrimidin-7-one core. This bicyclic system is a key feature in a class of compounds investigated as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial targets in oncology research.

The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C-5 position is activated by the adjacent electron-withdrawing nitrogen atom in the pyridine ring, making it susceptible to displacement by a primary amine. In a documented synthesis, this compound is reacted with an amino-ester, such as glycine (B1666218) ethyl ester, in the presence of a base like triethylamine. This reaction proceeds selectively at the C-5 position, leaving the C-6 bromine atom intact for subsequent transformations. The initial product is an N-(5-amino-6-bromopyridin-3-yl)carboxamide derivative.

Following this initial coupling, the newly introduced amino group and the N-methylamide can undergo an intramolecular cyclization to form the pyrimidinone ring. This transformation is typically induced by heating, often in a high-boiling point solvent like Dowtherm A, to drive the condensation and form the stable, fused pyrido[2,3-d]pyrimidin-7-one heterocyclic system. The resulting molecule, a 6-bromo-substituted pyrido[2,3-d]pyrimidin-7-one, serves as a versatile intermediate for further functionalization.

| Starting Material | Reagent | Reaction Type | Intermediate/Product |

|---|---|---|---|

| This compound | Glycine ethyl ester, Triethylamine | Nucleophilic Aromatic Substitution (SNAr) | Ethyl 2-((5-(methylcarbamoyl)-2-bromopyridin-3-yl)amino)acetate |

| Ethyl 2-((5-(methylcarbamoyl)-2-bromopyridin-3-yl)amino)acetate | Heat (e.g., Dowtherm A) | Intramolecular Cyclization / Condensation | 6-Bromo-8-ethyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |

Role as a Building Block for Advanced Medicinal Chemistry Scaffolds and Chemical Probes

The true value of this compound as a building block is realized in its application for creating advanced scaffolds for medicinal chemistry. The pyrido[2,3-d]pyrimidin-7-one core, synthesized as described above, is a privileged scaffold found in numerous kinase inhibitors. The bromine atom at the C-6 position, which was preserved during the initial cyclization, becomes a critical handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

This C-6 bromine atom can be readily displaced using reactions like the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These powerful synthetic methods allow for the attachment of a wide array of aryl, heteroaryl, or amino groups to the core scaffold. This modular approach is highly efficient for generating large libraries of analogues for structure-activity relationship (SAR) studies.

For instance, in the development of CDK inhibitors, the 6-bromo-pyrido[2,3-d]pyrimidin-7-one intermediate is coupled with various boronic acids or amines. This allows chemists to systematically probe the binding pocket of the target kinase, optimizing for potency and selectivity. The N-methyl group on the initial nicotinamide (B372718) is ultimately incorporated into the final pyrimidinone ring structure, where it can also play a role in molecular recognition and solubility. The ability to build a complex, functionalized drug candidate from a relatively simple, di-halogenated starting material underscores the strategic importance of this compound in modern drug discovery.

| Intermediate Scaffold | Coupling Partner Example | Reaction Type | Resulting Scaffold Class | Medicinal Chemistry Target |

|---|---|---|---|---|

| 6-Bromo-8-ethyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one | Arylboronic acid | Suzuki-Miyaura Coupling | 6-Aryl-pyrido[2,3-d]pyrimidin-7-ones | Cyclin-Dependent Kinases (CDKs) |

| 6-Bromo-8-ethyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one | Aniline derivative | Buchwald-Hartwig Amination | 6-(Arylamino)-pyrido[2,3-d]pyrimidin-7-ones | Cyclin-Dependent Kinases (CDKs) |

Future Directions in Academic Research on 6 Bromo 5 Chloro N Methylnicotinamide and Halogenated Nicotinamide Derivatives

Development of Novel and Atom-Economical Synthetic Pathways

Future synthetic research will likely prioritize the development of more efficient, sustainable, and atom-economical methods for producing 6-Bromo-5-chloro-N-methylnicotinamide and its analogs. While classical methods for creating nicotinamides exist, cutting-edge strategies can offer improved yields, reduced waste, and access to a wider diversity of chemical structures.

A significant area for exploration is the application of multi-component reactions (MCRs). For instance, tandem procedures, such as the four-component reaction used to synthesize novel nicotinimidamides from O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate, represent a highly efficient strategy. nih.gov Adapting such MCRs could enable the rapid, one-pot synthesis of complex halogenated nicotinamides from simple precursors. Another promising frontier is mechanochemistry, which uses mechanical force to drive chemical reactions. A mechanochemical, nickel-catalyzed protocol for the dechlorination of aryl chlorides demonstrates a solvent-free, efficient method that could be adapted for the selective synthesis and modification of halogenated nicotinamides. acs.org

Furthermore, developing stereoselective synthesis methodologies is crucial. Research into pathways for N-alkenyl derivatives using N-fluoroalkyl-1,2,3-triazoles has shown that stereoselective transformations are achievable, a principle that could be extended to control the geometry of substituents on nicotinamide (B372718) derivatives. uochb.cz These advanced synthetic approaches could streamline the production of compounds like this compound, making them more accessible for extensive biological evaluation.

| Synthetic Strategy | Description | Potential Application for Halogenated Nicotinamides | Reference |

| Multi-Component Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials. | Rapid, one-pot synthesis of diverse and complex nicotinamide derivatives with varied halogenation patterns. | nih.gov |

| Mechanochemistry | The use of mechanical energy (e.g., ball milling) to initiate and sustain chemical reactions, often in the absence of solvents. | Environmentally friendly and efficient synthesis and modification, such as selective dehalogenation or coupling reactions. | acs.org |

| Stereoselective Synthesis | Methods that favor the formation of a specific stereoisomer of a product. | Precise control over the three-dimensional structure of substituents, which is critical for specific biological interactions. | uochb.cz |

Integration of Advanced Computational Approaches for Predictive Design and Optimization

Computational chemistry is poised to revolutionize the design of halogenated nicotinamide derivatives. By moving beyond trial-and-error synthesis, in silico methods can predict molecular properties and biological activity, guiding researchers toward the most promising candidates. Future work should integrate a suite of computational tools for a holistic design process.

Molecular docking and molecular dynamics (MD) simulations will continue to be essential for predicting how compounds like this compound bind to target proteins. mdpi.com These techniques can elucidate specific interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity and selectivity. rsc.orgnih.gov For example, modeling has been successfully used to understand the interactions between nicotinamide derivatives and the active sites of enzymes like histone deacetylase 3 (HDAC3) and VEGFR-2. mdpi.comrsc.org

Advanced methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties of these molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comresearchgate.net This information is critical for understanding molecular reactivity and stability. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be developed to forecast the biological effects and pharmacokinetic profiles of novel halogenated nicotinamides, reducing the need for extensive preliminary experimental screening. rsc.orgfrontiersin.org The integration of these computational approaches can create a powerful pipeline for the predictive design and optimization of new therapeutic agents. frontiersin.org

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanistic Pathways

While nicotinamide and its derivatives are known to interact with several key enzyme families, a vast landscape of potential biological targets remains unexplored. Future research should aim to identify novel protein partners for this compound and related compounds, thereby uncovering new therapeutic applications.

The established roles of nicotinamide derivatives as modulators of NAD+-dependent enzymes, including sirtuins and Poly (ADP-ribose) polymerases (PARPs), provide a logical starting point. mdpi.com Given that these enzyme families have multiple isoforms with distinct biological roles, a key research direction is to investigate the isoform selectivity of specific halogenation patterns. For instance, a compound might selectively inhibit one particular sirtuin isoform over others, leading to a more targeted therapeutic effect.

Beyond known targets like HDACs and protein kinases, future studies could employ unbiased screening approaches, such as chemical proteomics, to pull down binding partners of halogenated nicotinamides from cell lysates. mdpi.comrsc.org This could reveal interactions with entirely new classes of proteins. Additionally, investigating the role of these compounds in modulating NAD+ biosynthesis itself is a critical avenue. nih.govnih.gov For example, nicotinamide phosphoribosyltransferase (NAMPT) is a rate-limiting enzyme in the NAD+ salvage pathway and a target for small-molecule allosteric modulators. nih.gov Elucidating how specific halogenation patterns affect these fundamental metabolic pathways could open doors to treatments for metabolic and age-related diseases.

| Known Target Class | Potential Future Exploration | Therapeutic Relevance | Reference |

| Histone Deacetylases (HDACs) | Screening for isoform-selective inhibition (e.g., HDAC3 vs. other Class I/II HDACs). | Cancer, inflammatory diseases. | rsc.orgresearchgate.net |

| Protein Kinases (e.g., VEGFR-2) | Profiling against a broad panel of kinases to identify novel targets and off-targets. | Cancer, angiogenesis-related disorders. | mdpi.com |

| NAD+ Biosynthesis Enzymes (e.g., NAMPT) | Investigating allosteric modulation to enhance or inhibit NAD+ production. | Aging, metabolic disorders, neurodegeneration. | nih.gov |

| Sirtuins and PARPs | Elucidating selectivity among different sirtuin (SIRT1-7) and PARP family members. | DNA repair, metabolism, inflammation, cancer. | mdpi.com |

Design and Synthesis of Functionally Selective Ligands for Precise Biological Modulation

A paramount goal in modern pharmacology is the creation of functionally selective ligands—molecules that not only bind to a target but also bias its signaling toward a specific downstream pathway. The halogenated nicotinamide scaffold is an ideal platform for pursuing this objective. The type of halogen (fluorine, chlorine, bromine) and its position on the pyridine (B92270) ring can subtly alter the electronic and steric properties of the molecule, leading to fine-tuned interactions with a biological target.

Future research should focus on the systematic synthesis of a library of halogenated nicotinamides, including isomers of this compound, to probe for functional selectivity. This approach has proven successful in other areas, such as the development of opioid receptor ligands, where minor structural modifications to a core nucleus can shift a compound's profile from an agonist to an antagonist or modulate its selectivity between receptor subtypes (e.g., MOR vs. DOR). nih.gov

By combining systematic synthesis with high-content screening and pathway-specific reporter assays, researchers can identify compounds that, for example, inhibit the catalytic activity of an enzyme without affecting its scaffolding function, or that activate one signaling cascade downstream of a receptor while ignoring others. This pursuit of functional selectivity is critical for developing safer and more effective medicines with fewer side effects. The design of such ligands represents a sophisticated fusion of medicinal chemistry and molecular pharmacology, aimed at achieving precise biological modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.